(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-2-ylpropanoic acid
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Overview
Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-2-ylpropanoic acid is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-2-ylpropanoic acid typically involves multiple steps. One common method includes the protection of the amino group using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, followed by the coupling of the pyrimidin-2-ylpropanoic acid moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-2-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-2-ylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-2-ylpropanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid: Similar in structure but with a quinoline ring instead of a pyrimidine ring.
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid: Contains a propoxy group instead of a pyrimidine ring.
Uniqueness
What sets (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-2-ylpropanoic acid apart is its pyrimidine ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)19(12-20-23-10-5-11-24-20)25-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,28)(H,26,27)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEBSBDLCHRWNS-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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